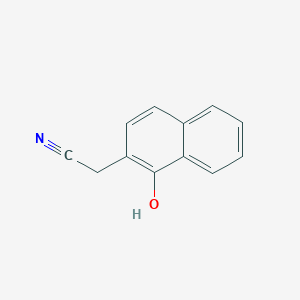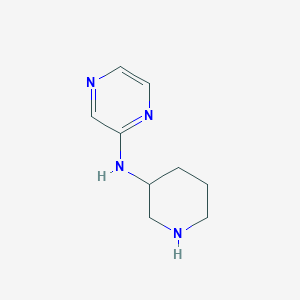
N-(piperidin-3-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-3-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a piperidine ring attached to a pyrazine ring through an amine linkage. This compound is typically a solid, often appearing as white to pale yellow crystalline material. It is stable under normal conditions and has moderate solubility in various solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-yl)pyrazin-2-amine can be achieved through several methods. One common approach involves the reductive amination of pyrazine-2-carboxaldehyde with piperidine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloropyrazine with piperidine under basic conditions can yield this compound. This reaction often employs bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts and solvents are carefully chosen to ensure the scalability and economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(piperidin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-(piperidin-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-3-yl)pyrazin-2-amine: Similar structure but with a pyridine ring instead of a piperidine ring.
N-(piperidin-3-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(piperidin-3-yl)pyrazin-2-carboxamide: Similar structure but with a carboxamide group attached to the pyrazine ring.
Uniqueness
N-(piperidin-3-yl)pyrazin-2-amine is unique due to its specific combination of piperidine and pyrazine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N4 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-piperidin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H14N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2,(H,12,13) |
Clé InChI |
BRHCEHBEWSIJEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)NC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




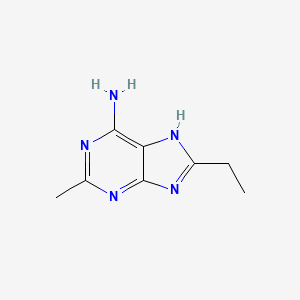
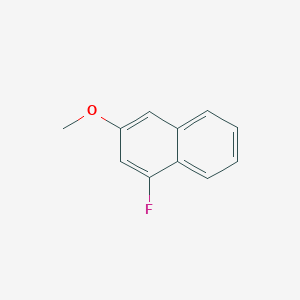


![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)

![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)
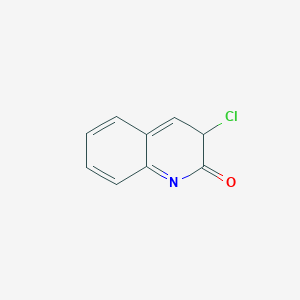
![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)
